molecular formula C9H18N2 B13200496 N-[(4-methylpyrrolidin-3-yl)methyl]cyclopropanamine

N-[(4-methylpyrrolidin-3-yl)methyl]cyclopropanamine

Cat. No.: B13200496
M. Wt: 154.25 g/mol
InChI Key: WMXHCDXOKJTPPA-UHFFFAOYSA-N
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Description

N-[(4-methylpyrrolidin-3-yl)methyl]cyclopropanamine is an organic compound with the molecular formula C9H18N2 and a molecular weight of 154.25 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a pyrrolidine ring substituted with a methyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylpyrrolidin-3-yl)methyl]cyclopropanamine typically involves the reaction of cyclopropanecarboxylic acid with 4-methylpyrrolidine in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylpyrrolidin-3-yl)methyl]cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanone derivatives, while reduction may produce cyclopropylamines .

Scientific Research Applications

N-[(4-methylpyrrolidin-3-yl)methyl]cyclopropanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-methylpyrrolidin-3-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methylpyrrolidin-3-yl)methyl]cyclopropanamine
  • N-[(4-methylpyrrolidin-3-yl)methyl]cyclobutanamine
  • N-[(4-methylpyrrolidin-3-yl)methyl]cyclopentanamine

Uniqueness

This compound is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties compared to its analogs with larger ring systems. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

N-[(4-methylpyrrolidin-3-yl)methyl]cyclopropanamine

InChI

InChI=1S/C9H18N2/c1-7-4-10-5-8(7)6-11-9-2-3-9/h7-11H,2-6H2,1H3

InChI Key

WMXHCDXOKJTPPA-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC1CNC2CC2

Origin of Product

United States

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